molecular formula C5H6N4O2 B1460641 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde CAS No. 88075-70-1

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde

Cat. No. B1460641
CAS RN: 88075-70-1
M. Wt: 154.13 g/mol
InChI Key: UARQZTIUTBJHGG-UHFFFAOYSA-N
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Description

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde , also known by its CAS Number 88075-70-1 , is a chemical compound with the molecular formula C₅H₆N₄O₂ . It has a molecular weight of 154.13 g/mol . This compound is characterized by its unique structure, which combines amino and hydroxyl groups on a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde consists of a pyrimidine ring with two amino groups (at positions 2 and 4) and a hydroxyl group (at position 6). The aldehyde functional group is attached to the carbon at position 5. The InChI code for this compound is: 1S/C5H6N4O2/c6-3-2(1-10)4(11)9-5(7)8-3/h1H,(H5,6,7,8,9,11) .

Scientific Research Applications

Food Contact Material Safety

The safety evaluation of 2,4-diamino-6-hydroxypyrimidine for use in food contact materials has been conducted. It was concluded that there is no safety concern for the consumer when used only in rigid poly(vinyl chloride) (PVC) in contact with non-acidic and non-alcoholic aqueous food, ensuring migration is up to 5 mg/kg food (Flavourings, 2009).

Corrosion Inhibition

Research into the adsorption and inhibition effect of 2,4-diamino-6-hydroxypyrimidine for mild steel corrosion in HCl medium highlights its potential as a corrosion inhibitor. The study used various methods including potentiodynamic measurements and electrochemical experiments, demonstrating its effectiveness in corrosion inhibition (Reşit Yıldız, 2018).

Synthetic Precursors for Antitumor Agents

2,4-Diamino-6-hydroxypyrimidine derivatives are investigated as synthetic precursors for antitumor agents. The study focuses on the synthesis methods such as the Vilsmeier reaction to produce oxopyrimidine-5-carbaldehydes, which show promise in this area (A. V. Erkin & V. Krutikov, 2004).

Heterocyclic Compound Synthesis

The research into the one-pot four-component reaction of unsymmetrical 1-Methylbarbituric Acid with BrCN and various aldehydes in the presence of Et3N or Pyridine shows the synthesis of novel heterocyclic compounds. This study highlights the diverse applications of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde in synthesizing complex organic molecules (Mohammad Jalilzadeh & N. N. Pesyan, 2011).

Recyclization Reactions

Investigations into the recyclization reactions of 1-alkylpyrimidinium salts demonstrate the potential of 2,4-diamino-6-hydroxypyrimidine derivatives in organic synthesis, showcasing their role in forming new pyrimidine structures through recyclization processes (R. Vardanyan et al., 2011).

Safety and Hazards

The safety data sheet (SDS) for 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde should be consulted for detailed safety information, including handling precautions, toxicity, and environmental impact. You can find the SDS here .

properties

IUPAC Name

2,4-diamino-6-oxo-1H-pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-3-2(1-10)4(11)9-5(7)8-3/h1H,(H5,6,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARQZTIUTBJHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389930
Record name 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde

CAS RN

88075-70-1
Record name 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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